

# Spectroscopic Analysis of 1-Bromo-1-cyclohexene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Bromo-1-cyclohexene**

Cat. No.: **B1297817**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Bromo-1-cyclohexene** ( $C_6H_9Br$ , Molecular Weight: 161.04 g/mol).[1][2] The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables for clarity and provides detailed experimental protocols for data acquisition.

## Spectroscopic Data

The following sections present the key spectroscopic data for **1-Bromo-1-cyclohexene**, crucial for its structural elucidation and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3]

### $^1H$ NMR Data

The proton NMR spectrum shows distinct signals for the vinylic, allylic, and aliphatic protons. The vinylic proton at C2 is the most deshielded due to its proximity to the electronegative bromine atom and the double bond.

Table 1:  $^1H$  NMR Spectroscopic Data for **1-Bromo-1-cyclohexene** (Approximate)

| Proton Position      | Chemical Shift ( $\delta$ , ppm) | Multiplicity  |
|----------------------|----------------------------------|---------------|
| H-2                  | ~6.1                             | Triplet (t)   |
| H-3, H-6 (Allylic)   | ~2.2 - 2.3                       | Multiplet (m) |
| H-4, H-5 (Aliphatic) | ~1.6 - 1.8                       | Multiplet (m) |

Note: Data is approximated based on typical values for similar structures and may vary depending on the solvent and spectrometer frequency.

### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The vinylic carbons (C-1 and C-2) are the most deshielded, appearing significantly downfield.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **1-Bromo-1-cyclohexene**

| Carbon Position | Predicted Chemical Shift ( $\delta$ , ppm) | Carbon Type                  |
|-----------------|--------------------------------------------|------------------------------|
| C-1             | 125 - 135                                  | Vinylic (C-Br)               |
| C-2             | 120 - 130                                  | Vinylic (C-H)                |
| C-3             | 25 - 35                                    | Allylic (CH <sub>2</sub> )   |
| C-6             | 25 - 35                                    | Allylic (CH <sub>2</sub> )   |
| C-4             | 20 - 30                                    | Aliphatic (CH <sub>2</sub> ) |
| C-5             | 20 - 30                                    | Aliphatic (CH <sub>2</sub> ) |

Note: These are predicted chemical shift ranges based on typical values for vinylic and alkyl carbons.<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> Actual values may vary.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7]

Table 3: Characteristic IR Absorption Bands for **1-Bromo-1-cyclohexene**

| Wavenumber (cm <sup>-1</sup> ) | Bond Vibration                       | Intensity |
|--------------------------------|--------------------------------------|-----------|
| 3100 - 3000                    | =C-H Stretch (sp <sup>2</sup> C-H)   | Medium    |
| 3000 - 2850                    | -C-H Stretch (sp <sup>3</sup> C-H)   | Strong    |
| ~1640                          | C=C Stretch (Alkene)                 | Medium    |
| ~1450                          | -CH <sub>2</sub> - Bend (Scissoring) | Medium    |
| 800 - 600                      | C-Br Stretch                         | Strong    |

Note: These are expected absorption frequencies based on characteristic values for the functional groups present.[7][8][9]

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[10] **1-Bromo-1-cyclohexene** exhibits a characteristic molecular ion peak cluster due to the presence of the two bromine isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 ratio.[11]

Table 4: Key Mass Spectrometry Fragmentation Data for **1-Bromo-1-cyclohexene**

| m/z Value | Proposed Fragment Ion                                          | Notes                                                                                         |
|-----------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| 162 / 160 | $[\text{C}_6\text{H}_9\text{Br}]^{+\cdot} (\text{M}^{+\cdot})$ | Molecular ion peak cluster, showing the two bromine isotopes.[1][2]                           |
| 81        | $[\text{C}_6\text{H}_9]^{+}$                                   | Loss of a bromine radical ( $\cdot\text{Br}$ ).<br>[11][12] This is often the base peak.[2]   |
| 79        | $[\text{C}_6\text{H}_7]^{+}$                                   | Further fragmentation, likely loss of $\text{H}_2$ from the $[\text{C}_6\text{H}_9]^{+}$ ion. |
| 53        | $[\text{C}_4\text{H}_5]^{+}$                                   | Result of ring cleavage and rearrangement.                                                    |

Data sourced from the NIST Mass Spectrometry Data Center.[1][2]

## Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data presented above.

### Protocol for $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

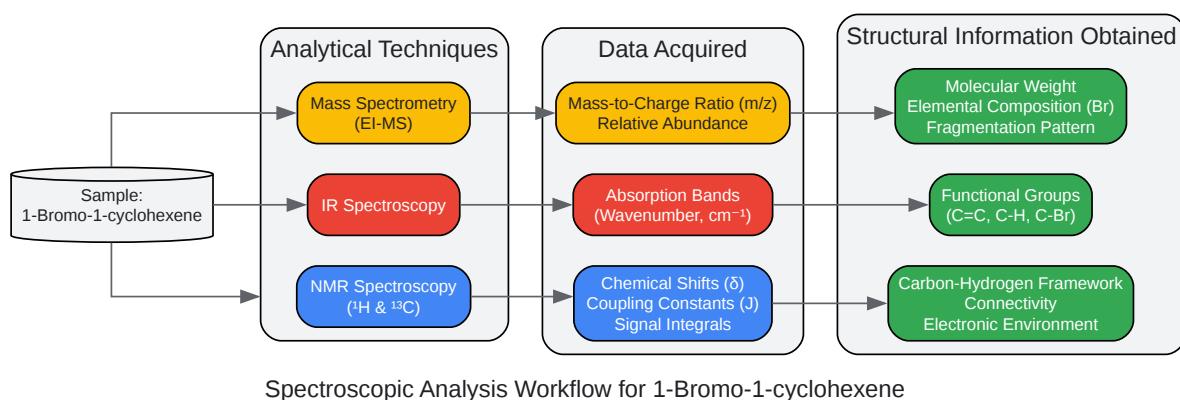
- Sample Preparation:
  - Accurately weigh 5-25 mg of the liquid **1-Bromo-1-cyclohexene** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[13]
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).[3] The solvent should completely dissolve the sample.
  - Using a Pasteur pipette with a small glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
  - Ensure the final sample height in the tube is approximately 4-5 cm.[3][14]
  - Cap the NMR tube securely and wipe the outside clean.[3]

- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into a spinner turbine, adjusting its depth with a gauge for consistent positioning in the magnet.[\[3\]](#)
  - Place the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[\[3\]](#)
  - Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which sharpens the spectral lines.[\[3\]](#)
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to optimize signal detection.[\[3\]](#)
  - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and initiate the experiment.[\[3\]](#)
  - Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.

## Protocol for FT-IR Spectroscopy (Neat Liquid Film)

- Sample Preparation:
  - Obtain two clean, dry, and transparent infrared salt plates (e.g., NaCl or KBr) from a desiccator.[\[15\]](#)
  - Using a pipette, place one or two drops of pure ("neat") liquid **1-Bromo-1-cyclohexene** onto the face of one salt plate.[\[15\]](#)[\[16\]](#)
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[\[15\]](#)[\[16\]](#)
- Instrument Setup and Data Acquisition:
  - Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.[\[15\]](#)

- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument interferences.
- Set the desired spectral range (e.g., 4000 to 400  $\text{cm}^{-1}$ ) and resolution.[17]
- Acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[17]
- After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone or isopropanol) and return them to the desiccator.[15][16]


## Protocol for Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
  - Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for separation from impurities.
  - The sample is vaporized in a high-vacuum environment within the ion source.[18][19]
- Ionization:
  - In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[10][18]
  - This electron impact ejects a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion ( $\text{M}^{+\cdot}$ ).[10][19]
  - The excess energy transferred during ionization causes the molecular ion to fragment into smaller, characteristic ions.[10][19]
- Mass Analysis and Detection:
  - The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[19]

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[19]
- A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[19]

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1-Bromo-1-cyclohexene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1-Bromo-1-cyclohexene**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclohexene, 1-bromo- [webbook.nist.gov]

- 2. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. research.reading.ac.uk [research.reading.ac.uk]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-1-cyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297817#spectroscopic-data-of-1-bromo-1-cyclohexene>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)